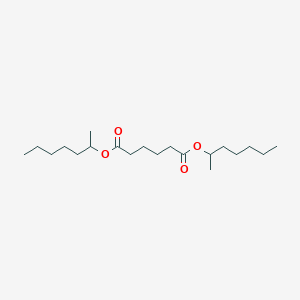![molecular formula C15H15NO4S B14366417 Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate CAS No. 90056-00-1](/img/structure/B14366417.png)
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene ring through an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate typically involves the following steps:
Formation of the Acetamido Intermediate: The thiophene ring is first functionalized with an acetamido group. This can be achieved through the reaction of thiophene with acetic anhydride and ammonia.
Esterification: The acetamido-thiophene intermediate is then reacted with 2-hydroxybenzoic acid in the presence of an esterification agent such as ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes by binding to their active sites.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiopheneethanol and thiophene-2-carboxylic acid share structural similarities.
Benzoate Esters: Compounds such as methyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.
Uniqueness
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is unique due to its combined structural features of a thiophene ring and a benzoate ester, which confer distinct chemical and biological properties .
Properties
CAS No. |
90056-00-1 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-[(2-thiophen-2-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)12-8-10(5-6-13(12)17)16-14(18)9-11-4-3-7-21-11/h3-8,17H,2,9H2,1H3,(H,16,18) |
InChI Key |
ZZPLGDOZCVZNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


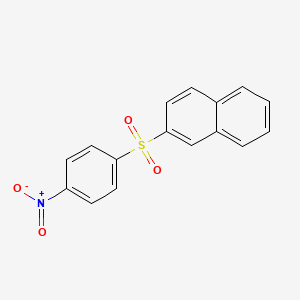

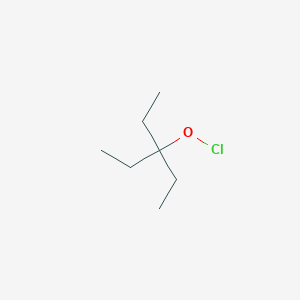
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
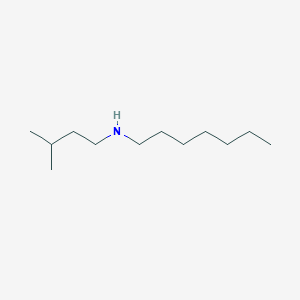
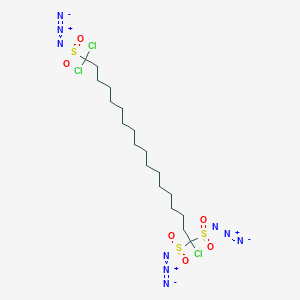
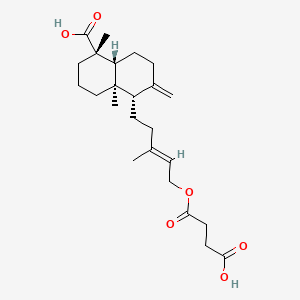
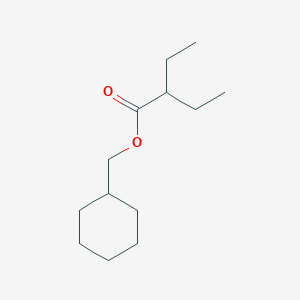
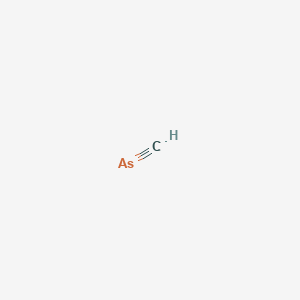
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
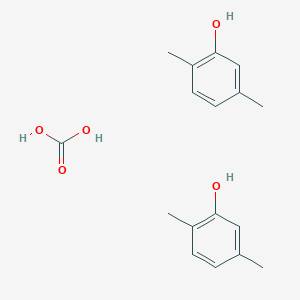
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
